Benzyldimethyltetradecylammonium chloride dihydrate (CAS 147228-81-7) is a highly purified, specific-chain-length (C14) quaternary ammonium compound that functions as a potent cationic surfactant, phase-transfer catalyst, and biocide . Unlike variable commercial mixtures of benzalkonium chloride, this pure C14 homolog offers a precisely defined critical micelle concentration (CMC) and consistent lipophilicity [1]. Procuring the dihydrate form rather than the anhydrous variant ensures solid-state stability and prevents moisture-induced mass variability during precision weighing and formulation scaling .
Substituting pure C14-BAC dihydrate with standard mixed-chain benzalkonium chloride (C12-C16) introduces significant batch-to-batch variability in micellization thermodynamics, as the varying chain lengths alter the overall critical micelle concentration and antimicrobial efficacy [1]. Furthermore, utilizing the anhydrous form (CAS 139-08-2) instead of the dihydrate introduces severe hygroscopicity, leading to continuous moisture absorption during storage and handling . This moisture uptake causes significant errors in molarity calculations, compromising reproducibility in sensitive phase-transfer catalysis and precision biocide formulations.
The anhydrous form of benzyldimethyltetradecylammonium chloride (CAS 139-08-2) is highly hygroscopic, rapidly absorbing atmospheric moisture which skews mass-to-moles calculations . The dihydrate form (CAS 147228-81-7) is a stable crystalline solid that resists unpredictable moisture uptake under standard laboratory conditions, ensuring precise stoichiometric control .
| Evidence Dimension | Moisture absorption and handling stability |
| Target Compound Data | Stable dihydrate structure; non-hygroscopic during standard weighing. |
| Comparator Or Baseline | Anhydrous C14-BAC (CAS 139-08-2) - Highly hygroscopic, leading to variable water content. |
| Quantified Difference | Eliminates moisture-induced weighing errors caused by hygroscopicity. |
| Conditions | Standard ambient laboratory storage and handling. |
Guarantees exact molar dosing for phase-transfer catalysis and pharmaceutical formulations without requiring specialized dry-box handling.
The length of the alkyl chain strictly dictates the critical micelle concentration (CMC) of quaternary ammonium compounds. Pure C14-BAC exhibits a significantly lower CMC of 7.27 × 10^-4 M compared to the C12 homolog, which requires a much higher concentration of 4.54 × 10^-3 M to form micelles [1]. Because micelle formation is the primary driver for solubilizing viral lipid envelopes, the C14 homolog achieves membrane disruption at lower active concentrations [2].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 7.27 × 10^-4 M (0.727 mM) |
| Comparator Or Baseline | C12-BAC Homolog (4.54 × 10^-3 M or 4.54 mM) |
| Quantified Difference | ~6.2-fold lower concentration required to reach CMC. |
| Conditions | Aqueous solution with 10% serum-free medium. |
Allows formulators to achieve micelle-driven virucidal and bactericidal efficacy at significantly lower active ingredient concentrations.
Commercial benzalkonium chloride is typically a mixture of C12, C14, and C16 chains, resulting in a broad and variable micellization range depending on the molar ratio of the batch (e.g., CMC varying from 8.31 × 10^-5 M to 9.09 × 10^-4 M) [1]. Procuring the pure C14 dihydrate guarantees a sharp, singular CMC of 7.27 × 10^-4 M and uniform lipophilicity, which is critical for reproducible phase-transfer catalysis and consistent micellar solubilization [2].
| Evidence Dimension | CMC Sharpness and Uniformity |
| Target Compound Data | Singular, sharp CMC at 7.27 × 10^-4 M. |
| Comparator Or Baseline | Mixed BAC (C12/C14/C16) |
| Quantified Difference | Eliminates up to a 10-fold batch-to-batch CMC variability seen in mixed-chain preparations. |
| Conditions | Industrial formulation and phase-transfer catalysis scaling. |
Essential for strict quality control in pharmaceutical excipient use and high-yield organic synthesis where phase boundaries must be precisely managed.
In complex organic syntheses where exact molar ratios are required, the stable dihydrate form of C14-BAC prevents stoichiometric errors commonly caused by the hygroscopic anhydrous alternative, ensuring high-yield phase-transfer reactions .
For researchers establishing baseline membrane disruption kinetics, pure C14-BAC provides a single-chain QAC with a known, low CMC (0.727 mM), eliminating the experimental noise and variable efficacy associated with commercial mixed-chain BACs [1].
When utilized as an excipient for solubilizing poorly water-soluble drugs, the pure C14 chain's sharp phase transition behavior guarantees consistent micellar formation, which is critical for maintaining strict quality control across production batches[2].
Corrosive;Irritant;Environmental Hazard